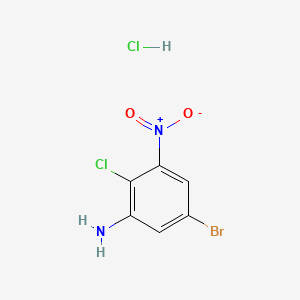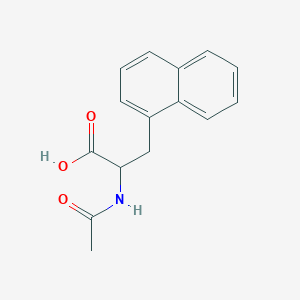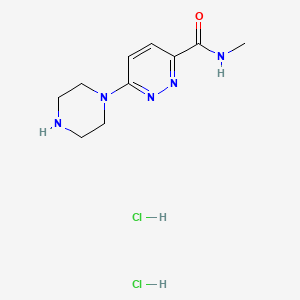
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and a cyclopropylmethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene typically involves the following steps:
Formation of the cyclopropylmethoxyethyl group: This can be achieved by reacting cyclopropylmethanol with an appropriate alkylating agent under basic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethoxyethyl group.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the cyclopropylmethoxyethyl group.
Scientific Research Applications
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom and the cyclopropylmethoxyethyl group can participate in different types of chemical reactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene: This compound is similar in structure but has a fluorine atom instead of a methoxy group.
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene: This compound has a methyl group instead of a methoxy group.
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the cyclopropylmethoxyethyl group also provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-12-5-3-2-4-11(12)13(8-14)16-9-10-6-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
ZVYSIROLSPLYEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CBr)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
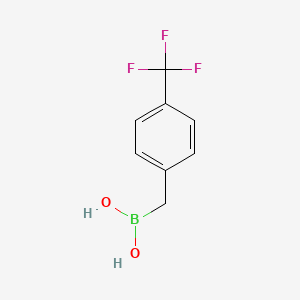

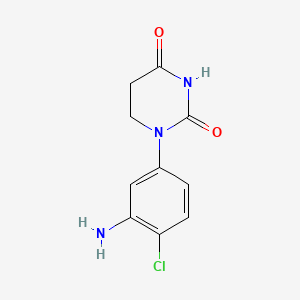
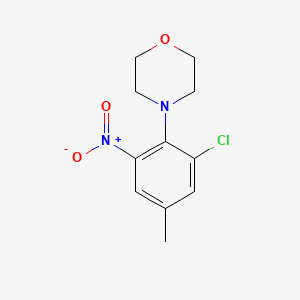
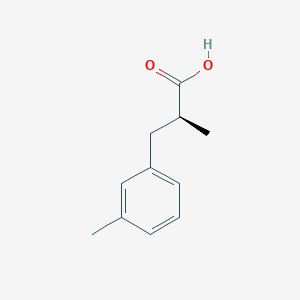
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)
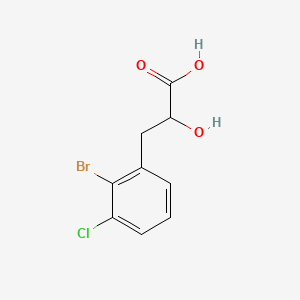
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
